molecular formula C12H9BrS B6211020 1-bromo-3-(phenylsulfanyl)benzene CAS No. 52089-10-8

1-bromo-3-(phenylsulfanyl)benzene

Cat. No.: B6211020
CAS No.: 52089-10-8
M. Wt: 265.2
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Description

1-Bromo-3-(phenylsulfanyl)benzene is a brominated aromatic compound featuring a phenylsulfanyl (-SPh) substituent at the meta position relative to the bromine atom. The phenylsulfanyl group is a moderately electron-donating moiety due to sulfur’s lone pairs, which can influence the electronic and steric properties of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) and as a precursor for pharmaceuticals or agrochemicals. Its reactivity is modulated by the interplay between the electron-withdrawing bromine and the electron-donating sulfanyl group, making it distinct from other bromobenzene derivatives.

Properties

CAS No.

52089-10-8

Molecular Formula

C12H9BrS

Molecular Weight

265.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminium chloride . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.

Scientific Research Applications

1-Bromo-3-(phenylsulfanyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3-(phenylsulfanyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The bromine atom and phenylsulfanyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The specific pathways and targets depend on the context of its use, such as in organic synthesis or medicinal applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

1-Bromo-3-(phenylsulfanyl)benzene is structurally analogous to several brominated benzene derivatives with sulfur-containing substituents. Key comparisons include:

Compound Substituent Electronic Effect Steric Profile
This compound -SPh Moderate electron-donating Bulky due to phenyl group
1-Bromo-3-(methylsulfonyl)benzene -SO₂Me Strong electron-withdrawing Moderate (linear SO₂ group)
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene -SO₂CF₃ Extremely electron-withdrawing Bulky (CF₃ adds steric hindrance)
1-Bromo-3-(trifluoromethoxy)benzene -OCF₃ Electron-withdrawing Moderate
1-Bromo-3-(phenylethynyl)benzene -C≡CPh Mildly electron-withdrawing Linear, less bulky
  • Electronic Effects : The phenylsulfanyl group donates electrons via resonance, slightly activating the aromatic ring toward electrophilic substitution. In contrast, sulfonyl (-SO₂R) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, deactivating the ring and increasing the electrophilicity of the bromine atom .
  • Steric Effects : The phenyl group in -SPh introduces significant steric bulk compared to smaller substituents like -SO₂Me or -OCF₃. This bulk can hinder nucleophilic attack or coordination in catalytic reactions .

Reactivity in Cross-Coupling Reactions

  • For example, 1-bromo-3-(trifluoromethoxy)benzene (with -OCF₃) exhibits higher reactivity in Pd-catalyzed arylations due to stronger electron withdrawal .
  • Nucleophilic Substitution : Sulfonyl groups (e.g., -SO₂Me) enhance the leaving-group ability of bromine via resonance stabilization of the transition state. This effect is absent in this compound, making it less reactive in SNAr reactions compared to sulfonyl derivatives .

Physical and Chemical Properties

  • Stability : Sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones over time. In contrast, sulfonyl derivatives are chemically stable under ambient conditions .

Q & A

Q. What are the common synthetic routes for 1-bromo-3-(phenylsulfanyl)benzene, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the benzene ring. First, bromination is achieved using bromine (Br₂) with a Lewis acid catalyst like AlBr₃ to introduce the bromine atom. Subsequent introduction of the phenylsulfanyl group may involve nucleophilic aromatic substitution (SNAr) using a thiophenol derivative under basic conditions. Optimization includes controlling temperature (60–90°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometry to minimize side reactions like disulfide formation .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., bromine-induced deshielding).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or EI-MS).
  • X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL .
  • IR Spectroscopy : Detects C-Br (~500–600 cm⁻¹) and C-S (~600–700 cm⁻¹) stretches .

Q. How are physicochemical properties such as density, viscosity, and solubility determined for this compound?

Density and viscosity are measured experimentally using a pycnometer and viscometer at controlled temperatures (e.g., 313.15K). Solubility is assessed in solvents like DMSO or THF via gravimetric analysis. Excess thermodynamic parameters (e.g., ΔG) are calculated using the Redlich–Kister equation to model intermolecular interactions .

Advanced Research Questions

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids generates biaryl structures. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, toluene/water solvent) are optimized for yield and selectivity. Computational studies (DFT) predict activation barriers for mechanistic insights .

Q. What methodologies are employed to evaluate its biological activity and interactions with enzymes?

  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorescence-based substrates.
  • Molecular Docking : Simulations (e.g., AutoDock Vina) model binding to active sites, guided by the sulfanyl group's electron-rich nature.
  • Cellular Uptake Studies : Radiolabeled analogs track intracellular distribution via scintillation counting .

Q. How is single-crystal X-ray diffraction applied to resolve its structural features?

Crystals grown via slow evaporation are analyzed using SHELX programs (SHELXL for refinement). Key parameters include R-factors (<5%), anisotropic displacement parameters, and hydrogen bonding networks. Twinning or disorder is addressed using the TWIN/BASF command in SHELX .

Q. Can computational methods predict the reactivity of this compound in electrophilic substitution?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom directs incoming electrophiles to the para position, while the phenylsulfanyl group influences resonance stabilization. Solvent effects are modeled using COSMO-RS .

Q. How does its reactivity compare to structurally similar brominated aryl sulfides?

Comparative studies assess substituent effects:

  • Electron-Withdrawing Groups (e.g., -CF₃ in 1-bromo-3-(trifluoromethyl)benzene): Increase electrophilicity, accelerating SNAr.
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce reaction rates.
  • Thiol vs. Sulfonyl : Sulfides (C-S) are more nucleophilic than sulfones (C-SO₂), altering reaction pathways .

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